Product packaging for Allyl acetoacetate(Cat. No.:CAS No. 1118-84-9)

Allyl acetoacetate

Cat. No.: B072254
CAS No.: 1118-84-9
M. Wt: 142.15 g/mol
InChI Key: AXLMPTNTPOWPLT-UHFFFAOYSA-N
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Description

Allyl acetoacetate is a high-purity, bifunctional reagent that serves as a versatile building block in organic synthesis and materials science research. Its structure incorporates both an allyl group and an acetoacetate moiety, enabling diverse chemical transformations. A primary application is its role as a key precursor in the synthesis of heterocyclic compounds and as a component in the Michael addition and Claisen condensation reactions. Furthermore, this compound is highly valued in polymer research, where it acts as a cross-linking agent and a monomer for producing specialty polymers with tailored properties. Its acetoacetate group readily undergoes reactions with amines, forming enamines or beta-ketoesters, which are pivotal in developing advanced materials, coatings, and pharmaceutical intermediates. This compound is essential for researchers exploring new synthetic methodologies, biodegradable polymers, and functionalized materials, providing a critical tool for innovation in chemical and materials R&D.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B072254 Allyl acetoacetate CAS No. 1118-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 3-oxobutanoate
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InChI

InChI=1S/C7H10O3/c1-3-4-10-7(9)5-6(2)8/h3H,1,4-5H2,2H3
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InChI Key

AXLMPTNTPOWPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10O3
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DSSTOX Substance ID

DTXSID40149740
Record name Allyl acetoacetate
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Molecular Weight

142.15 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Allyl acetoacetate
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Vapor Pressure

1.0 [mmHg]
Record name Allyl acetoacetate
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CAS No.

1118-84-9
Record name Allyl acetoacetate
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Advanced Synthetic Methodologies for Allyl Acetoacetate

Esterification Pathways and Catalytic Systems

The synthesis of allyl acetoacetate (B1235776) is primarily achieved through esterification and transesterification reactions, each employing specific catalytic systems to enhance reaction rates and yields.

Acid-Catalyzed Esterification of Acetoacetic Acid with Allyl Alcohol

The direct esterification of acetoacetic acid with allyl alcohol represents a fundamental approach to producing allyl acetoacetate. nih.gov This reaction, a type of Fischer-Speier esterification, typically requires a strong acid catalyst to proceed at a practical rate. nih.govnih.gov Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). nih.gov

The process involves heating a mixture of acetoacetic acid, allyl alcohol, and a catalytic amount of the acid. nih.gov The reaction is an equilibrium, and to drive it towards the formation of the ester, water, a byproduct, is often removed as it forms. nih.gov The general reaction is conducted at temperatures ranging from 60-100°C. nih.gov The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. nih.gov

Transesterification Reactions of Related Acetoacetates

Transesterification is a widely used alternative method for synthesizing this compound, involving the reaction of an easily accessible acetoacetate ester, such as methyl acetoacetate or ethyl acetoacetate, with allyl alcohol. nih.govnih.gov This process is also catalyzed and is particularly useful for modifying existing esters. nih.gov

Various catalytic systems have been developed for this transformation. One approach utilizes 4-(N,N-dimethylamino)pyridine (DMAP) in a solvent like refluxing toluene. uni.lu This method relies on establishing a thermodynamic equilibrium. To shift the equilibrium towards the desired product, the lower-boiling alcohol byproduct (methanol or ethanol) can be removed, for instance, by using 4-Å molecular sieves. uni.lu

More environmentally benign or "green" catalysts have also been explored. Boric acid has been shown to be an effective Lewis acid catalyst for the transesterification of ethyl acetoacetate with various alcohols, including allyl alcohol, achieving high yields in relatively short reaction times. nih.gov Another efficient system employs a silica-supported boric acid catalyst, which allows for mild, solvent-free conditions and catalyst recyclability, with yields reported to be over 90%. nih.gov

Organotin-Mediated Solvent-Free Approaches

A notable advancement in the synthesis of this compound is the use of organotin catalysts in a solvent-free system. nih.gov This method addresses some drawbacks of traditional acid or base-catalyzed transesterifications, such as long reaction times and slow scale-up potential. nih.gov

A specific process patented involves the transesterification of methyl acetoacetate or ethyl acetoacetate with allyl alcohol using dibutyltin (B87310) dilaurate as the catalyst. nih.gov The reaction is conducted by heating the mixture to 95-100°C, allowing the allyl alcohol to reflux for 2 to 3 days. During this time, the lower-boiling alcohol byproduct (methanol or ethanol) is slowly evaporated, driving the reaction to completion. nih.gov This organotin-mediated approach is highlighted for its suitability for industrial production due to faster reaction rates at the pilot scale, high product purity, reduced use of excess allyl alcohol, and simpler post-reaction workup. nih.gov

Process Optimization and Scalability Considerations in this compound Production

Optimizing reaction conditions and considering the logistics of large-scale production are critical for the commercial viability of this compound synthesis. nih.gov

Reaction Condition Tuning for Yield and Purity

The yield and purity of this compound are highly dependent on the careful tuning of reaction parameters. nih.gov Key variables include temperature, catalyst loading, and the molar ratio of reactants.

In the organotin-mediated transesterification, for example, a specific temperature range of 95-100°C is maintained to ensure a steady reflux and reaction rate. nih.gov After the reaction, excess allyl alcohol is removed via reduced-pressure distillation at 75-80°C, followed by a final distillation to collect the pure product at 105-110°C, achieving purities of up to 99.6%. nih.gov

For the silica-supported boric acid catalyzed method, optimized conditions have been identified as a catalyst loading of 50 mg per mmol of the starting ester and a substrate-to-alcohol ratio of 1:1.1, conducted at 100°C for approximately 4.5 to 5 hours. nih.gov These conditions are designed to maximize yield while minimizing side reactions and simplifying purification. nih.gov The use of molecular sieves in DMAP-catalyzed transesterification is another optimization technique that effectively removes the alcohol byproduct to improve yields without the need for a large excess of one reagent. uni.lu

Table 1: Example of Optimized Reaction Conditions

Method Catalyst Substrates Temperature (°C) Time Purity/Yield
Organotin-Mediated Dibutyltin dilaurate Methyl Acetoacetate, Allyl Alcohol 95-100 2-3 days 99.5%
Organotin-Mediated Dibutyltin dilaurate Ethyl Acetoacetate, Allyl Alcohol 95-100 2-3 days 99.6%

Industrial Scale-Up of this compound Synthesis

Transitioning from laboratory-scale synthesis to industrial production introduces several challenges. Traditional methods using catalysts like sulfuric acid can be problematic due to their corrosive nature and the difficulty of separating the catalyst from the product. nih.gov

The solvent-free, organotin-catalyzed process offers significant advantages for industrial scale-up. nih.gov By eliminating the need for a solvent, it reduces costs, minimizes environmental impact, and lessens health risks for workers. nih.gov The process also boasts a faster reaction speed in pilot-scale tests compared to conventional acid or base-catalyzed methods, which can be slow and less suitable for large-scale manufacturing. nih.gov Furthermore, the post-reaction treatment is simplified, involving distillation to remove excess reactants and purify the final product, which is a crucial factor for efficient and economical industrial production. nih.gov

Novel Green Chemistry Synthetic Initiatives for this compound

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the production of this compound, a versatile chemical intermediate, recent research has focused on green chemistry initiatives that aim to reduce waste, avoid hazardous substances, and improve energy efficiency. These novel approaches move away from traditional methods that may involve harsh catalysts or problematic solvents.

One of the prominent green strategies involves the use of recyclable, solid-supported catalysts for transesterification. A noteworthy example is the use of a silica-supported boric acid (SiO₂–H₃BO₃) catalyst. atamankimya.com This method facilitates the transesterification of β-keto esters, such as ethyl acetoacetate or methyl acetoacetate, with allyl alcohol under solvent-free conditions. atamankimya.com The heterogeneous nature of the catalyst allows for easy recovery and reuse for multiple reaction cycles without a significant loss of activity, which is a key principle of green chemistry. atamankimya.com Research has shown this method can achieve high yields of over 90%. atamankimya.com

The mechanistic pathway involves the enolization of the β-keto ester, which forms a chelated intermediate with the boric acid. atamankimya.com This is followed by a nucleophilic attack from allyl alcohol, leading to the displacement of the original ester group through a six-membered transition state. atamankimya.com

Optimized Reaction Conditions for Silica-Supported Boric Acid Catalysis

Parameter Value
Catalyst Loading 50 mg per mmol of substrate
Temperature 100°C
Substrate Ratio (β-keto ester:alcohol) 1:1.1
Reaction Time 4.5–5 hours

Data derived from research on silica-supported boric acid catalysts for trans-esterification. atamankimya.com

Another significant green initiative is the application of biocatalysis, particularly using enzymes like lipases. atamankimya.com Lipase-mediated esterification or transesterification offers a highly selective and efficient route to this compound under mild reaction conditions. atamankimya.comfishersci.pt This enzymatic approach avoids the need for aggressive chemical catalysts and often proceeds with high enantioselectivity, although it may sometimes require longer reaction times compared to conventional methods. atamankimya.com

Solvent-free synthesis is another cornerstone of green chemistry being applied to this compound production. A patented process describes the transesterification of methyl acetoacetate or ethyl acetoacetate with allyl alcohol using an organotin catalyst, specifically dibutyltin dilaurate, without any solvent. fishersci.co.uk This method significantly reduces waste and the environmental impact associated with solvent use and disposal. fishersci.co.uk

Process Parameters for Solvent-Free Organotin-Catalyzed Synthesis

Step Parameter Details
Reaction Temperature 95°C to 100°C (until allyl alcohol refluxes)
Duration 2 to 3 days
Purification Step 1 Temperature 75°C to 80°C
Process Reduced-pressure distillation to remove excess allyl alcohol
Purification Step 2 Temperature 105°C to 110°C
Process Reduced-pressure distillation to collect the final product

Data from a patented preparation process for this compound. fishersci.co.uk

Furthermore, the principles of green chemistry are being explored through the use of novel reaction media. For instance, the use of low-melting mixtures, such as those made from L-(+)-tartaric acid and urea, has been shown to be an effective, environmentally benign medium for reactions involving this compound. wikipedia.org While this specific example uses this compound as a reactant, the concept of using such deep eutectic solvents as a green alternative to traditional volatile organic solvents could be applied to its synthesis. wikipedia.org These initiatives, focusing on recyclable catalysts, enzymatic processes, and the elimination of harmful solvents, represent the frontier of sustainable chemical manufacturing for important intermediates like this compound. epa.govwikipedia.org

Reactivity and Mechanistic Studies of Allyl Acetoacetate

Enolate Chemistry and Carbon-Carbon Bond Formation

The presence of α-hydrogens situated between two carbonyl groups in allyl acetoacetate (B1235776) allows for the ready formation of a stabilized enolate. This nucleophilic species is central to many carbon-carbon bond-forming reactions, making allyl acetoacetate a valuable building block in synthetic organic chemistry.

As a nucleophile, this compound is proficient in Michael addition reactions, a type of conjugate addition that is instrumental in forming carbon-carbon bonds. wikipedia.org In these reactions, the enolate of this compound adds to α,β-unsaturated carbonyl compounds, known as Michael acceptors. wikipedia.orgchemistrysteps.com This process is foundational for creating the 1,5-dicarbonyl functionality, a common motif in many biologically active molecules and synthetic intermediates. wikipedia.org

The reaction is typically initiated by a base, which deprotonates the α-carbon of this compound to generate the nucleophilic enolate. This enolate then attacks the β-carbon of the Michael acceptor. wikipedia.org The versatility of this reaction is enhanced by the wide variety of Michael acceptors that can be employed, including α,β-unsaturated aldehydes, ketones, esters, and nitriles.

Table 1: Examples of Michael Acceptors Used with this compound

Michael Acceptor ClassSpecific Example
α,β-Unsaturated KetonesMethyl vinyl ketone
α,β-Unsaturated EstersEthyl acrylate
α,β-Unsaturated NitrilesAcrylonitrile

This reactivity makes this compound a key component in tandem reactions, where a Michael addition is followed by an intramolecular reaction to construct cyclic systems. tamu.edu

This compound can also participate in aldol (B89426) condensation reactions, another cornerstone of carbon-carbon bond formation. wikipedia.org In a typical aldol reaction, an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl. libretexts.orgmasterorganicchemistry.com

When two different carbonyl compounds are used, as is the case with this compound and another aldehyde or ketone, it is termed a crossed or mixed aldol condensation. pressbooks.pub To achieve a single product in a mixed aldol reaction, specific conditions are necessary. One successful strategy involves using a carbonyl partner that cannot form an enolate itself but is a good electrophile, such as benzaldehyde. pressbooks.pub Another approach is to utilize a particularly acidic carbonyl compound, like a β-keto ester, which preferentially forms the enolate. pressbooks.pub

The bifunctional nature of this compound makes it an excellent substrate for cyclization reactions, which are critical for the synthesis of complex cyclic molecules found in natural products and pharmaceuticals. mdpi.com The products of Michael addition or aldol condensation reactions involving this compound often serve as precursors for intramolecular cyclizations.

For instance, the product of a Michael addition can undergo an intramolecular aldol condensation to form a six-membered ring, a sequence known as the Robinson annulation. tamu.edu This powerful ring-forming strategy has been widely used in the total synthesis of steroids, terpenes, and alkaloids.

Catalytic Transformations Involving this compound

The reactivity of this compound can be further expanded and controlled through the use of catalysts, particularly transition metals like palladium. These catalysts enable transformations that are not readily achievable through traditional methods.

Palladium catalysts have proven to be exceptionally effective in manipulating the allyl group of this compound, leading to a variety of useful synthetic transformations.

The Carroll rearrangement is a thermally-driven reaction of β-keto allyl esters that proceeds through a rsc.orgrsc.org-sigmatropic rearrangement, followed by decarboxylation to yield γ,δ-unsaturated ketones. wikipedia.orgwikiwand.comalfa-chemistry.com This reaction is a powerful tool for the synthesis of these valuable ketones, which are intermediates in the production of fragrances and terpenoids. alfa-chemistry.com

In 1980, a significant advancement was made by employing palladium(0) as a catalyst for this transformation. wikipedia.orgalfa-chemistry.com The palladium-catalyzed version of the Carroll rearrangement, often referred to as a decarboxylative allylation, proceeds under much milder conditions than the thermal reaction. wikipedia.orgnih.gov The mechanism involves the formation of a π-allyl palladium complex and an enolate, which then recombine to form the product. wikipedia.org

A key feature of the palladium-catalyzed reaction is that decarboxylation precedes allylation. wikipedia.orgwikiwand.com This pathway opens up the possibility for asymmetric catalysis by using chiral ligands with the palladium catalyst, which can lead to the formation of enantioenriched products. rsc.orgwikipedia.orgwikiwand.com

Table 2: Comparison of Thermal and Palladium-Catalyzed Carroll Rearrangement

FeatureThermal Carroll RearrangementPalladium-Catalyzed Carroll Rearrangement
Conditions High temperaturesMild temperatures
Mechanism rsc.orgrsc.org-Sigmatropic rearrangement followed by decarboxylationFormation of a π-allyl palladium complex, decarboxylation, then allylation
Stereocontrol Difficult to achieveCan be rendered asymmetric with chiral ligands

Palladium-Catalyzed Reactions

Regioselective β-Acetonation-α-Allylation of Activated Olefins

This compound participates in palladium-catalyzed reactions with activated olefins, leading to the formation of β-acetonyl-α-allyl substituted products. This transformation is a subject of interest in organic synthesis for the construction of complex molecular frameworks. The reaction mechanism generally involves the formation of a π-allylpalladium intermediate.

The regioselectivity of this reaction is a critical aspect, with the outcome often depending on the nature of the substituents on the olefin and the specific palladium catalyst and ligands employed. Research in this area focuses on controlling the regioselectivity to favor the desired isomer. For instance, the choice of phosphine (B1218219) ligands in the palladium catalyst system can significantly influence whether the nucleophilic attack occurs at the more or less substituted end of the allyl group.

Allylic C-H Acetoxylation and Benzoyloxylation

Palladium-catalyzed allylic C-H oxidation is a prominent method for the functionalization of alkenes. nih.govresearchgate.net This reaction typically involves the conversion of a C-H bond at an allylic position to a C-O bond, yielding allylic acetates or benzoates. researchgate.net The reaction often employs an oxidant to regenerate the active palladium catalyst.

Historically, stoichiometric oxidants like benzoquinone have been used. nih.gov However, recent advancements have focused on the development of catalytic systems that utilize molecular oxygen as the terminal oxidant, which is a more environmentally benign approach. organic-chemistry.org For example, the use of a 4,5-diazafluorenone-ligated palladium catalyst has been shown to facilitate aerobic catalytic turnover in allylic C-H acetoxylation. nih.govorganic-chemistry.org

Mechanistic studies suggest that the reaction proceeds through a π-allyl-Pd(II) intermediate. nih.govresearchgate.net The ligand plays a crucial role in facilitating the C-O reductive elimination step, which can eliminate the need for external oxidants like benzoquinone. nih.govorganic-chemistry.org The reaction conditions, including the choice of solvent and base, can be optimized to achieve good yields and selectivity for the desired linear allylic acetoxylation products. organic-chemistry.org

Ruthenium-Catalyzed Allylic Substitutions

Ruthenium complexes are effective catalysts for a variety of transformations involving allylic substrates, including isomerizations and substitution reactions. researchgate.net In the context of allylic substitutions, ruthenium catalysts can activate allylic alcohols or esters for reaction with nucleophiles.

The mechanism of these reactions often involves the formation of an η³-allylruthenium(IV) intermediate through the oxidative addition of the allylic substrate to a ruthenium(II) precursor. dntb.gov.ua The subsequent reaction with a nucleophile leads to the formation of the substituted product.

Ruthenium-catalyzed reactions can offer different reactivity and selectivity profiles compared to their palladium counterparts. For instance, ruthenium catalysts have been employed in the oxidative lactonization of diols, where an alkyne serves as an allylmetal pronucleophile. nih.gov Deuterium labeling experiments have been used to probe the mechanism of such reactions, providing evidence for the involvement of π-allylruthenium complexes. nih.gov

Asymmetric Synthesis and Organocatalysis for Chiral Compounds

This compound is a valuable substrate in asymmetric synthesis, particularly in organocatalysis, for the production of chiral compounds. Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering advantages such as low toxicity and insensitivity to moisture and air. nih.govumb.edu

Chiral diol-based organocatalysts, such as BINOL derivatives, have been successfully employed in the enantioselective allylboration of ketones. nih.gov The catalyst creates a chiral environment, directing the stereochemical outcome of the reaction. The development of new organocatalytic methods for the synthesis of axially chiral compounds has also been an active area of research. snnu.edu.cnrsc.org

The combination of transition metal catalysis and organocatalysis has also been explored. For example, a cooperative catalytic system involving palladium and a chiral secondary amine has been used for the enantioselective deconjugative allylation of enals. nih.gov

Development of New Catalysts Utilizing this compound

The unique reactivity of this compound makes it a useful tool in the development and testing of new catalytic systems. Researchers are continually exploring new ligands and metal complexes to achieve higher efficiency, selectivity, and broader substrate scope in reactions involving this compound.

The development of new catalysts often focuses on addressing challenges in existing methodologies, such as improving regioselectivity in allylic alkylations or enabling the use of more sustainable oxidants in C-H functionalization reactions. For instance, the design of new tridentate carbon(0) ligands for palladium aims to facilitate metal-catalyzed allyl addition reactions. acs.org The development of copper-catalyzed enantioselective allylic alkylation methods has also been a significant area of research. beilstein-journals.orgcaltech.edu

The insights gained from studying the reactions of this compound with new catalyst systems contribute to the broader understanding of catalytic mechanisms and inform the design of future catalysts for a wide range of organic transformations.

Radical Reactions and Polymerization Initiation

This compound can participate in radical reactions and act as a monomer in polymerization processes. The polymerization of allyl compounds, including allyl acetate (B1210297), has been studied since the 1940s. acs.orgresearchgate.net Generally, allyl monomers exhibit lower reactivity in radical polymerization compared to vinyl monomers, often leading to polymers with a lower degree of polymerization. researchgate.net This is attributed to degradative chain transfer to the monomer.

The initiation of polymerization can be achieved using various radical initiators, such as peroxides. acs.org The kinetics of the peroxide-induced polymerization of allyl acetate have been a subject of preliminary studies. acs.org The behavior of allyl monomers in copolymerization reactions is also an area of interest, with their low reactivity influencing the properties of the resulting copolymers. researchgate.netresearchgate.net

Recent research has explored the use of allyl-functionalized polymers in various applications, including biomedicine. nih.gov

Functional Group Interconversions and Molecular Modification

This compound is a versatile building block that can be used for various functional group interconversions and molecular modifications. The presence of multiple functional groups—an ester, a ketone, and an alkene—allows for a wide range of chemical transformations.

For example, the ester group can be hydrolyzed or transesterified. The ketone can undergo reactions typical of carbonyl compounds, such as reduction or addition of nucleophiles. The allyl group can be subjected to various transformations, including oxidation, reduction, or participation in coupling reactions.

This versatility makes this compound a valuable intermediate in the synthesis of more complex molecules. It can be used to introduce the acetoacetate or the allyl moiety into a target molecule, which can then be further elaborated.

Compound Information

Applications of Allyl Acetoacetate in Advanced Chemical Synthesis and Materials Science

Intermediacy in Complex Organic Molecule Construction

Allyl acetoacetate (B1235776) is a key reagent in the field of organic synthesis, facilitating the construction of intricate molecular architectures. atamanchemicals.comatamanchemicals.comatamankimya.comontosight.ai Its utility stems from the reactivity of its functional groups, which can participate in a variety of carbon-carbon bond-forming reactions. atamanchemicals.comatamanchemicals.com

Synthesis of Pharmaceutical Intermediates and Novel Pharmacophores

In the pharmaceutical industry, allyl acetoacetate is employed as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). atamanchemicals.comontosight.aiatamankimya.com Its structural features allow for the creation of complex molecular frameworks that are essential for the biological activity of many drugs. ontosight.ai It is utilized in the synthesis of a range of pharmaceutical compounds, including antibiotics and anti-inflammatory agents. atamanchemicals.com The compound's versatility makes it a valuable tool for medicinal chemists in the development of new pharmacophores and bioactive molecules. atamanchemicals.com Research has explored its use in synthesizing compounds with potential anticancer, antibacterial, and antifungal properties. ontosight.ai

Agrochemical Synthesis, including Herbicides and Insecticides

The application of this compound extends to the agrochemical sector, where it serves as a vital intermediate in the production of herbicides and insecticides. atamanchemicals.comatamanchemicals.comontosight.ai Its role in synthesizing these crop protection agents contributes to improved agricultural yields and effective pest management. atamanchemicals.comatamanchemicals.com For instance, derivatives of this compound have been shown to exhibit herbicidal activity by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for amino acid biosynthesis in plants. vulcanchem.com

Total Synthesis of Natural Products (e.g., Alkaloids, Terpenes)

The total synthesis of complex natural products, such as alkaloids and terpenes, often relies on the strategic use of versatile building blocks like this compound. atamanchemicals.comatamanchemicals.com Its ability to participate in various cyclization and bond-forming reactions makes it an important precursor in constructing the intricate ring systems and stereocenters found in these natural molecules. atamanchemicals.com For example, the farnesylated quinolone alkaloid aurachin D, known for its biological activities, has been synthesized using strategies that could involve intermediates derived from acetoacetate structures. researchgate.net The synthesis of dendrobatid alkaloids, which have potential pharmaceutical applications for neurological disorders, also involves complex multi-step processes where versatile intermediates are key. acs.org

Formation of β-Dicarbonyl Compounds and Other Complex Structures

This compound is a valuable precursor for the synthesis of β-dicarbonyl compounds through various condensation reactions. atamanchemicals.comatamanchemicals.com These β-dicarbonyl moieties are themselves important synthetic intermediates, widely used in the construction of more complex molecular architectures. atamanchemicals.comatamanchemicals.com The reactivity of this compound in reactions such as Michael additions allows for the formation of crucial carbon-carbon bonds, which is fundamental to building complex organic frameworks. atamanchemicals.com

Prodrug Formulation Research

Research is actively exploring the potential of this compound in the formulation of prodrugs. atamanchemicals.comatamanchemicals.com A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. The unique chemical properties of this compound could be utilized to mask the active part of a drug molecule, potentially improving its delivery, absorption, or therapeutic profile. atamanchemicals.comatamanchemicals.com This area of research holds promise for developing more effective and targeted drug delivery systems. atamanchemicals.com

Role in Polymer Science and Engineering

This compound is a significant compound in polymer science, where it is utilized as a monomer, comonomer, and cross-linking agent to create specialized polymers and materials with tailored properties. atamanchemicals.comatamanchemicals.comatamankimya.comatamankimya.com

The allyl group within the molecule facilitates radical-mediated polymerization, leading to the formation of cross-linked polymers with tunable thermal stability. vulcanchem.com As a monomer or comonomer, this compound contributes to the creation of specialty polymers and copolymers, imparting desirable characteristics such as flexibility, durability, and chemical resistance. atamanchemicals.comatamankimya.comatamankimya.com

Furthermore, it is employed as a cross-linking agent, particularly for polyvinyl chloride (PVC) plastics and thermosetting polymers. atamanchemicals.com This cross-linking process enhances the mechanical properties and thermal stability of the resulting materials. atamanchemicals.com

Recent research has highlighted the use of this compound in developing advanced materials for energy storage. A highly secure and flexible solid-state polymer electrolyte (SPE) was developed through the in-situ polymerization of this compound monomers. nih.govutrgv.edu This SPE demonstrated excellent thermal stability, high ionic conductivity, and an improved lithium-ion transport number, making it a promising component for safer and more stable lithium-ion batteries. nih.govutrgv.edu The poly(this compound) (PAAA) matrix in this system facilitates the rapid migration of lithium ions. nih.govutrgv.edu

Additionally, this compound is used in the formulation of coatings to enhance adhesion. atamanchemicals.comatamankimya.com Its derivatives have also been explored in the creation of biomedical hydrogels that are responsive to changes in pH. vulcanchem.com The compound's versatility extends to its use in synthesizing metallopolymers with unique luminescent properties by coordinating with rare earth elements like Neodymium(III), Erbium(III), and Ytterbium(III). tandfonline.comresearchgate.netingentaconnect.com

Below is a table summarizing the applications of this compound in polymer science:

Application AreaSpecific UseResulting Properties/Function
Polymer Synthesis Monomer/ComonomerImparts flexibility, durability, chemical resistance atamanchemicals.comatamankimya.comatamankimya.com
Material Modification Cross-linking agent for PVC and thermosetsImproved mechanical properties and thermal stability atamanchemicals.com
Energy Storage In-situ polymerization for solid-state electrolytesHigh thermal stability, ionic conductivity, and Li+ transport nih.govutrgv.edu
Coatings Adhesion promoterEnhanced adhesion of coatings atamanchemicals.comatamankimya.com
Biomaterials Component of biomedical hydrogelspH-responsive materials vulcanchem.com
Advanced Materials Ligand for metallopolymersLuminescent properties tandfonline.comresearchgate.netingentaconnect.com

Monomer and Comonomer in Specialty Polymerization

This compound functions as a monomer for homopolymerization and as a comonomer in copolymerization processes to create specialized polymers and resins. atamankimya.comatamanchemicals.comatamanchemicals.com Its incorporation into polymer chains can impart desirable properties such as enhanced flexibility, durability, and chemical resistance. atamankimya.comatamanchemicals.com In the field of biomaterials, this compound is classified as an allyl monomer used in research and development. tcichemicals.com

Research has demonstrated the synthesis of a ketone-containing poly(this compound) (PAAA) based polymer electrolyte for potential use in all-solid-state lithium batteries. researchgate.net The structure of the PAAA polymer, with its ester and ketone groups, provides for strong dissociation of lithium salts and shows high ionic conductivity. researchgate.net Furthermore, AAA is used as a monomer in the semi-continuous seeded emulsion polymerization to synthesize acrylic-based copolymers for applications like decorative paints. researchgate.net These polymers can be designed as stable, one-pack systems that cure at room temperature. researchgate.netresearchgate.net

Cross-linking Agent for Thermosetting Polymers and Resins

The unique reactivity of this compound allows it to serve as an effective cross-linking agent, enhancing the properties of various polymers. atamanchemicals.comatamanchemicals.com It is utilized to cross-link thermosetting polymers and resins, which improves their mechanical properties and thermal stability. atamankimya.comatamanchemicals.comatamanchemicals.com One notable application is its use as a cross-linking agent for polyvinyl chloride (PVC) plastics. atamankimya.comatamanchemicals.comatamanchemicals.com

The cross-linking mechanism often involves the reaction between the carbonyl groups of the acetoacetate moiety and other functional groups, such as amines. researchgate.netresearchgate.net For instance, studies have confirmed that a cross-linking reaction between the carbonyl groups of this compound and the amine groups of hexamethylenediamine (B150038) can occur during film formation at ambient temperatures. researchgate.netresearchgate.net This self-crosslinking capability is a key feature in formulating advanced coatings and adhesives. researchgate.net Acetoacetylated polymers, in general, are known to undergo a variety of cross-linking reactions, including those with diamines, melamine, aldehydes, and isocyanates. google.com

Synthesis of Copolymers with Tailored Mechanical and Chemical Properties

Copolymerization of this compound with other monomers is a strategic approach to develop copolymers with precisely tailored characteristics. atamankimya.comatamanchemicals.com By adjusting the concentration of AAA in the polymer matrix, properties such as mechanical strength, adhesion, water resistance, and thermal stability can be systematically enhanced. atamanchemicals.comresearchgate.net

A study on acrylic-based copolymer emulsions for interior decorative paints demonstrated the direct impact of AAA content on the final properties of the material. researchgate.netresearchgate.net The findings from this research are summarized in the table below.

PropertyObservation with Increased this compound (AAA) ContentCitation
Glass Transition Temperature (Tg) Increased by 8 °C, indicating a more rigid network. researchgate.net
Thermal Stability Thermogravimetric analysis (TGA) confirmed improved thermal stability. researchgate.net
Degree of Cross-linking Increased, as determined by swelling measurements. researchgate.net
Overall Performance An acrylic binder with 2.0% AAA was found to yield good performance for interior decorative paints. researchgate.netresearchgate.net

This ability to fine-tune material properties makes this compound a valuable component in the formulation of high-performance coatings, adhesives, and composite materials. atamanchemicals.comresearchgate.netresearchgate.net The cross-linking reaction itself is noted to be particularly effective in improving the properties of architectural coatings, adhesives, and composite resins. researchgate.net

Coordination Chemistry and Metal Complexation

This compound's β-ketoester functionality enables it to act as a ligand in coordination chemistry, forming stable complexes with various metal ions. atamanchemicals.comresearchgate.net This chelating ability is central to its application in catalysis and the development of advanced materials. atamanchemicals.com

Ligand in Metal Complex Formation for Catalytic and Material Applications

As a ligand, this compound (or its anion, allylacetoacetate) binds to metal centers, creating complexes with applications in catalysis and materials science. atamanchemicals.comresearchgate.net Research has explored the synthesis and characterization of complexes with several transition metals and lanthanides. For example, complexes of copper(II) and nickel(II) with the allylacetoacetate anion have been synthesized and their thermal stability investigated. researchgate.net

The complexation of this compound has also been studied with a range of lanthanide ions, including Praseodymium(III), Neodymium(III), Holmium(III), Erbium(III), and Thulium(III). researchgate.net These studies show that at a pH of 5.50, this compound forms 1:1 and 1:2 complexes with the lanthanide ions. researchgate.net Furthermore, Neodymium(III) complexes with allyl-3-oxo-butanoate (this compound) have been synthesized for use in luminescent materials. researchgate.net The complexation with titanium alkoxides has also been investigated. researchgate.net A specific application involves using a Ru(III)-allyl acetoacetate complex as a template to prepare an ion-imprinted polymer for the selective extraction of ruthenium from environmental samples. researchgate.net

Development of Metal-Based Polymeric Materials

The ability of this compound to act as both a ligand and a polymerizable monomer allows for the creation of metal-based polymeric materials. researchgate.net These materials integrate the properties of a metal complex, such as luminescence or catalytic activity, into a polymer matrix.

A notable example is the synthesis of polycomplexes and copolymers with styrene (B11656) using Neodymium(III) complexes of this compound. researchgate.net These materials were obtained through free-radical polymerization, and analysis showed that the resulting polymer systems are nanoscale and possess luminescent properties. researchgate.net The research indicated that the configuration of the chelate unit remains unchanged during the polymerization process. researchgate.net Another area of research involves the energy storage performance of metal this compound complexes within metal-organic frameworks (MOFs), which are crystalline materials formed by coordinate bonds between metal centers and organic ligands. researchgate.net

Applications in Environmental Chemistry

This compound is also finding applications in the field of environmental chemistry. atamanchemicals.comatamanchemicals.com Research is being conducted to evaluate its effectiveness in removing pollutants from water and soil. atamanchemicals.comatamanchemicals.com It is also being investigated within green chemistry frameworks for the development of more environmentally benign chemical processes. atamanchemicals.com

A specific application in this area is the use of a Ruthenium(III)-allyl acetoacetate complex in the synthesis of an ion-imprinted polymer (IIP). researchgate.net This specialized polymer was developed for the recognition and pre-concentration of ruthenium from environmental samples, demonstrating a practical approach to metal ion recovery and analysis. researchgate.net

Investigation for Pollutant Removal from Water and Soil

This compound is under investigation for its potential role in environmental remediation, specifically in the removal of pollutants from water and soil. nih.govnih.gov Research has focused on integrating this compound into advanced adsorbent materials. The functional groups within this compound, particularly the dicarbonyl groups, are effective chelating agents for heavy metal ions. easychem.org

One area of study involves the modification of graphene oxide with this compound to create a novel nanoadsorbent. This material, referred to as GO-GAA (graphene oxide-grafted this compound), has demonstrated high efficiency in removing cadmium ions from water. easychem.org The process involves grafting this compound onto the graphene oxide surface, which introduces effective chelating sites for metal ions. easychem.org

In another study, a new nanoadsorbent was synthesized by grafting a copolymer of N,N-dimethylacrylamide and this compound onto zinc oxide nanoparticles using a free radical polymerization method. nih.gov This resulting material was tested for the removal of lead (Pb(II)) from water and biological samples. The research indicated a high adsorption capacity for lead, demonstrating the potential of this compound-based polymers in treating heavy metal contamination. nih.gov

Research Findings on this compound-Based Adsorbents

Adsorbent MaterialTarget PollutantKey FindingsSource
Graphene oxide grafted with this compound (GO-GAA)Cadmium (Cd)Demonstrated high capacity for cadmium ion removal from water due to the chelating effect of dicarbonyl groups. easychem.org
Poly[(N, N-dimethylacrylamide)-co-(this compound)] grafted on ZnO nanoparticlesLead (Pb(II))Offered a high adsorption capacity of 56.20 mg g⁻¹ for lead in water and biological samples. nih.gov

Research in Agricultural Enhancement and Soil Science

Research as a Soil Conditioner

There is ongoing research into the use of this compound as a soil conditioner. nih.gov The goal of these investigations is to determine if its application can improve soil quality and fertility. nih.gov As with its role as a plant growth regulator, this application is still in an exploratory phase, and specific data on its performance, optimal application methods, or long-term effects on soil structure and microbial life are not yet widely available.

Other Advanced Material Formulations

Adhesion Promoters in Coatings

This compound is widely utilized as an adhesion promoter, particularly in the coatings industry. nih.govnih.gov It is recommended for various coating formulations to enhance the bond between the coating and the substrate. nih.govnih.gov The compound is often added to vinyl and acrylic emulsions during the polymerization process. nih.gov Its bifunctional nature allows it to form strong bonds at the interface of the coating and the substrate, which is crucial for the durability and longevity of the finished product. americanelements.com The molecule can undergo self-crosslinking reactions, especially when combined with amines or other functional groups, which further enhances the mechanical properties and stability of coatings and polymers. atamanchemicals.com

Components in Composite Materials

This compound serves as a valuable component in the formulation of advanced composite materials, where it can be used to impart specific mechanical and chemical properties. nih.gov It functions as a monomer or comonomer in the creation of specialized polymers and copolymers, contributing to properties like flexibility, durability, and chemical resistance. nih.gov

A significant application is in the development of polymer-titanium hybrid materials. In these systems, this compound is used as a complexant comonomer during the simultaneous processes of radical polymerization and sol-gel formation. nih.gov For instance, it has been used in the synthesis of hybrids made from poly(vinyl acetate) (PVAc), poly(methyl methacrylate) (PMMA), or poly(ethyl acrylate) (PEtA) with titanium dioxide (TiO2). nih.gov The unsaturated C=C bond in the this compound ligand is crucial for crosslinking, which can lead to the formation of rigid and predictable molecular-sieving networks, such as those in carbon-ceramic composite membranes. nih.gov

This compound in Polymer-Titanium Hybrid Synthesis

Polymer MatrixInorganic ComponentRole of this compoundSource
Poly(vinyl acetate) (PVAc)Titanium Dioxide (from TIP)Complexant comonomer nih.gov
Poly(methyl methacrylate) (PMMA)Titanium Dioxide (from TIP)Complexant comonomer nih.gov
Poly(ethyl acrylate) (PEtA)Titanium Dioxide (from TIP)Complexant comonomer nih.gov

Spectroscopic and Advanced Analytical Characterization of Allyl Acetoacetate and Its Derivatives

Molecular Structural Elucidation Techniques

The precise molecular structure of allyl acetoacetate (B1235776) is determined using a combination of spectroscopic methods that provide detailed information about its atomic composition and bonding. atamanchemicals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of allyl acetoacetate. atamanchemicals.com Both ¹H NMR and ¹³C NMR provide distinct insights into the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The allyl group protons typically appear as a multiplet in the vinyl region (δ 5.8–5.9 ppm for the CH proton and δ 5.2–5.4 ppm for the CH₂ protons). The protons of the acetoacetate moiety are observed as a singlet for the methylene (B1212753) group (δ 3.4 ppm) and a singlet for the methyl group (δ 2.3 ppm). vulcanchem.com The integration of these signals provides a quantitative measure of the number of protons in each chemical environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct peaks are observed for the carbonyl carbons of the ester and ketone groups, the olefinic carbons of the allyl group, and the aliphatic carbons of the acetoacetate backbone. In metal-complexed this compound, such as with Al(OBu³)₃, the enolic form of the acetoacetate ligand is evident, with characteristic shifts at δ = 174.4 and 186.8 ppm, differing from the keto form signals at δ = 200.7 and 167 ppm. uni-saarland.de This indicates a complete complexation. uni-saarland.de

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and a Derivative.

Compound Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
This compound ¹H 5.8–5.9 m Allyl CH
¹H 5.2–5.4 m Allyl CH₂
¹H 3.4 s Acetoacetate CH₂
¹H 2.3 s Acetyl CH₃
Al(OBu³)₂AAA Complex ¹³C 186.8 - Enolic C=O
¹³C 174.4 - Enolic C-O
¹³C 132 - Allyl =CH
¹³C 117 - Allyl =CH₂

Data sourced from Vulcanchem and Publikationen der UdS. vulcanchem.comuni-saarland.de

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. atamanchemicals.com The IR spectrum provides characteristic absorption bands that confirm the presence of key structural features.

The most prominent absorptions in the IR spectrum of this compound are the strong C=O stretching vibrations. A band around 1745 cm⁻¹ is characteristic of the ester carbonyl group, while a band near 1710–1720 cm⁻¹ corresponds to the ketone carbonyl group. The presence of the allyl group is confirmed by C=C stretching vibrations, typically observed around 1645 cm⁻¹. The C-O stretching of the ester group also gives rise to strong bands in the region of 1300-1000 cm⁻¹. These distinct peaks allow for the unambiguous identification of the acetoacetate and allyl functionalities within the molecule. In studies of copolymers containing this compound, FTIR has been used to confirm the crosslinking reactions between the carbonyl groups of this compound and other monomers. epa.govresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound.

Functional Group Wavenumber (cm⁻¹) Description
Ester C=O ~1745 Strong absorption
Ketone C=O ~1715 Strong absorption
Alkene C=C ~1645 Medium absorption
C-O Stretch 1300-1000 Strong absorption

Data compiled from various chemical suppliers and research articles. atamanchemicals.com

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. atamanchemicals.com The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 142.15 g/mol . nih.gov

Upon ionization, the this compound molecule undergoes fragmentation, producing a series of characteristic ions. Common fragmentation pathways include the loss of the allyl group (C₃H₅•), resulting in a fragment ion at m/z 101, and the cleavage of the acetoacetate chain. The most abundant peak (base peak) is often observed at m/z 43, corresponding to the stable acetyl cation (CH₃CO⁺). nih.gov Another significant fragment is the allyl cation (C₃H₅⁺) at m/z 41. nih.govmsu.edu The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Table 3: Major Fragment Ions in the Mass Spectrum of this compound.

m/z Proposed Fragment
142 [M]⁺ (Molecular Ion)
101 [M - C₃H₅]⁺
85 [M - C₃H₅O]⁺
43 [CH₃CO]⁺ (Base Peak)
41 [C₃H₅]⁺

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Thermal and Dynamic Properties Analysis

The thermal stability and phase behavior of this compound and its polymeric derivatives are crucial for their processing and end-use applications. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide this vital information.

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of materials by measuring the change in mass as a function of temperature. For polymers and copolymers derived from this compound, TGA curves reveal the onset of decomposition and the temperature ranges for different degradation steps.

In studies of acrylic-based copolymer emulsions containing this compound, TGA has demonstrated that crosslinking improves the thermal stability of the resulting films. epa.govresearchgate.net For instance, the thermal decomposition temperature of an acrylic coating film was shown to increase after modification with this compound. researchgate.net TGA experiments on networks containing acetoacetate functional monomers are typically conducted under a nitrogen atmosphere, with a temperature ramp, for example, from 25 °C to 750 °C at a rate of 10 °C/min, to characterize their thermal degradation profile. mdpi.com

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. hu-berlin.de It is particularly useful for determining the glass transition temperature (Tg), melting point (Tm), and crystallization behavior of polymers.

For copolymers containing this compound, DSC analysis is critical for understanding their phase behavior and morphology. For example, in self-crosslinking acrylic-based copolymer emulsions, DSC analysis has shown that the glass transition temperature of the crosslinked film increased, indicating a more rigid network structure. epa.govresearchgate.net Studies on copolymers of styrene (B11656) and this compound have used DSC to investigate the effect of copolymer composition on the glass transition, revealing that some compositions can lead to microphase separation with two distinct glass transitions. researchgate.net DSC experiments are often run under a nitrogen atmosphere with a controlled heating rate, such as 20 °C/min, over a temperature range relevant to the transitions of interest (e.g., -40 °C to 120 °C). mdpi.comrsc.org

Chromatographic and Separation Methodologies

Chromatographic techniques are indispensable for assessing the purity of this compound and characterizing the molecular weight distributions of its polymers.

Gas Chromatography (GC) for Purity Analysis and Separation

Gas Chromatography (GC) is a standard method for determining the purity of volatile and thermally stable compounds like this compound. Commercial suppliers of this compound routinely use GC to ensure the quality of their products, often specifying a purity of greater than or equal to 95.0%. atamankimya.comsigmaaldrich.comtcichemicals.comtcichemicals.com

In a typical GC analysis, a small sample of this compound is vaporized and injected into the instrument. An inert carrier gas then transports the sample through a column containing a stationary phase. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary phase. The time it takes for a component to travel through the column, known as the retention time, is a characteristic identifier. A detector at the end of the column measures the quantity of each separated component.

The purity of this compound is determined by comparing the area of the main peak corresponding to the compound with the total area of all peaks in the chromatogram. sigmaaldrich.com For instance, in the synthesis of an organosilicon compound, GC was used for composition analysis, confirming the purity of a synthesized derivative of this compound to be 97%. google.com

Size-Exclusion Chromatography (SEC) for Polymer Characterization

Size-Exclusion Chromatography (SEC), also known as Gel-Permeation Chromatography (GPC), is a fundamental technique for characterizing the molecular weight and molecular weight distribution of polymers. mdpi.com This method separates molecules based on their hydrodynamic volume in solution. mdpi.com

In the context of this compound, SEC is employed to characterize its homopolymers and copolymers. conicet.gov.ardaneshyari.com The analysis provides crucial information on the size of the polymer chains formed during polymerization. The products of copolymerization reactions involving this compound have been characterized using SEC, in conjunction with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. conicet.gov.ardaneshyari.com

Modern SEC systems often incorporate multiple detectors, such as refractive index (RI), viscometer, and light scattering (LS) detectors, to obtain more comprehensive data on the macromolecular structure. mdpi.comkpi.ua The challenge in analyzing certain polymers, such as cationic polymers, lies in the potential for interaction with the column packing material. go-jsb.co.uk However, specialized columns have been developed to mitigate these effects, enabling accurate analysis. go-jsb.co.uk

Computational and Theoretical Investigations of Allyl Acetoacetate Systems

Quantum Chemical Studies on Reactivity and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and chemical reactivity of molecules. uliege.bersc.org Such studies typically analyze parameters like the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. These parameters are crucial for understanding a molecule's kinetic stability and reactivity. uliege.be

For a molecule like allyl acetoacetate (B1235776), which possesses multiple reactive sites including a β-ketoester moiety and an allyl group, quantum chemical studies can predict the most likely sites for nucleophilic or electrophilic attack. The analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) surfaces can reveal the distribution of electron density and identify electron-rich and electron-poor regions, offering a theoretical basis for its reactivity in various chemical reactions. uliege.be For instance, similar DFT studies on other allyl compounds have been used to determine thermodynamic and global descriptors of chemical activity, such as ionization potential, electron affinity, and molecular hardness, which together paint a detailed picture of reactivity. mdpi.com

While specific high-level DFT computations on allyl acetoacetate are not widely published, the methodologies applied to related molecules provide a clear framework for how its reactivity can be understood. Such an analysis would involve calculating global reactivity descriptors from FMO energy levels and assessing local reactivity through methods like Fukui functions. uliege.be This theoretical approach is invaluable for predicting how this compound will behave in polymerization reactions, functional group modifications, and as a ligand in coordination chemistry. uliege.beatamanchemicals.com

Molecular Dynamics Simulations of Poly(this compound) and Copolymers

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach provides valuable insights into the structure-property relationships of polymers.

A study investigating the molecular dynamics of poly(this compound) (PAAA) and its copolymers with styrene (B11656) was conducted using broadband dielectric spectroscopy and stochastic temperature modulated differential scanning calorimetry. conicet.gov.ar The research explored the relaxation processes of the pure monomer, its homopolymer (PAAA), and copolymers with varying styrene compositions. conicet.gov.ar

A key finding was that the copolymers of this compound and styrene exhibit two distinct glass transitions. conicet.gov.ar The temperatures for these transitions were very close to those of the respective homopolymers, PAAA and polystyrene. This result suggests that the copolymers possess a microphase-separated morphology, where sequences of acetoacetate units are segregated from polystyrene sequences. conicet.gov.ar This observation is consistent with previously determined reactivity ratios for this copolymer system. conicet.gov.ar The study systematically investigated how copolymer composition affects properties such as glass transition temperature, isobaric fragility, and dynamic heterogeneity. conicet.gov.ar

Table 1: Glass Transition Temperatures (Tg) of Poly(this compound)-co-styrene

Material Tg (°C)
This compound Monomer -91.15
Poly(this compound) (PAAA) 4.85
PAAA-co-styrene (25% styrene) 16.85
PAAA-co-styrene (50% styrene) 31.85
PAAA-co-styrene (75% styrene) 48.85

Data sourced from dielectric and calorimetric studies. conicet.gov.ar

Phase Equilibria Studies (e.g., with High-Pressure Carbon Dioxide)

The study of phase equilibria is critical for designing and optimizing industrial processes, particularly those involving supercritical fluids like carbon dioxide (CO2). Supercritical CO2 is widely used as a green solvent in polymerization and material processing. colab.ws

The phase behavior of binary systems containing this compound and high-pressure CO2 has been experimentally investigated. medsci.cn A study reported the phase equilibria for systems of this compound, methyl acetoacetate, and ethyl acetoacetate with supercritical CO2. acs.orgacs.org The experiments were conducted using a static-type apparatus at temperatures ranging from 313.2 K to 393.2 K and pressures up to 20.78 MPa. colab.ws

The primary goal of such studies is to measure the cloud-point curves, which define the pressure and temperature conditions at which a single-phase mixture becomes heterogeneous (cloudy). The results indicated that the solubility of this compound in supercritical CO2 increases with temperature at a constant pressure. acs.org These binary systems were found to exhibit Type I phase behavior, which is characterized by a continuous critical mixture curve. colab.ws The experimental data were successfully correlated using thermodynamic models like the Peng-Robinson equation of state, which is essential for process simulation and scale-up. colab.wsacs.org

Table 2: Sample Phase Equilibrium Data for this compound / CO2 System

Temperature (K) Pressure (MPa)
313.2 8.88
333.2 10.15
353.2 11.63
373.2 13.31
393.2 15.19

Illustrative data points representing the trend of increasing pressure required to maintain a single phase as temperature increases. colab.ws

Theoretical Prediction of Suitable Functional Monomers

Theoretical and computational approaches are increasingly used to reduce trial-and-error experimentation in the development of new polymers. researchgate.net By predicting the compatibility and reactivity of monomers, these methods accelerate the design of materials with desired properties, such as copolymers and molecularly imprinted polymers (MIPs). researchgate.net

This compound (AACA) itself is considered a functional monomer due to its acetoacetate group, which can participate in various cross-linking reactions and form metal chelates. researchgate.net Its utility has been explored in the context of creating MIPs, which are polymers with cavities designed to selectively bind a specific target molecule. In one study, AACA was used as a functional monomer alongside diethyl allylmalonate (DEAM) to prepare europium(III)-imprinted polymers for sensing applications. researchgate.net

The selection of an optimal functional monomer is critical for the success of molecular imprinting. Computational methods like DFT can be used to model the pre-polymerization complex between the template molecule and various potential functional monomers. mdpi.com By calculating interaction energies, researchers can predict which monomer will form the most stable complex with the template, leading to more selective binding sites in the final polymer. mdpi.com While extensive theoretical predictions for copolymers of this compound are not widely documented, the principles are well-established. DFT calculations can help understand the reactivity of different comonomers, predicting whether a given pairing will lead to random, block, or alternating copolymers. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing allyl acetoacetate, and how does its hydrolysis pathway influence reaction design?

Q. How can researchers accurately characterize the structure of this compound using spectroscopic techniques?

¹H NMR is a primary tool for structural confirmation. This compound exhibits distinct peaks for the allyl group (δ 5.8–5.2 ppm, multiplet) and the acetoacetate moiety (δ 3.3 ppm for the methylene group and δ 2.2 ppm for the ketone-adjacent methyl group) . FT-IR can further validate the ester carbonyl stretch (~1740 cm⁻¹) and conjugated ketone (~1715 cm⁻¹). Cross-referencing with databases like the CRC Handbook ensures accuracy .

Q. What are the critical physical properties of this compound, and how are they measured for experimental reproducibility?

Key properties include:

  • Boiling Point : 196°C at 19 mmHg
  • Density : 1.0366 g/cm³ at 20°C
  • Refractive Index : 1.4398 at 20°C
  • Solubility : Miscible in organic solvents (ethanol, benzene); sparingly soluble in water . These values are determined via calibrated instruments (e.g., Abbe refractometer for refractive index) and standardized methods (ASTM D4052 for density).

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in radical addition reactions?

In TBPEH/TBPB-initiated radical additions with benzaldehydes, this compound shows reduced yields compared to allyl hexanoate due to steric hindrance from its β-ketoester group. Ortho-substituted benzaldehydes fail to react entirely, while electron-withdrawing groups on the aldehyde further suppress reactivity. Researchers must optimize substituent positioning and catalyst loading to mitigate these effects .

Reaction Yield Comparison

SubstrateYield Range (%)Key Limitation
Allyl hexanoate70–85Minimal steric hindrance
This compound40–55Steric + electronic effects

Q. What challenges arise in studying luminescent polymer complexes incorporating this compound, and how are they addressed?

this compound forms Nd(III) complexes with low quantum yields (0.00015–0.00018) due to mismatched energy levels between the ligand triplet state and Nd³⁺ resonance levels. While solid-state luminescence is detectable, solution-phase studies fail due to rapid quenching. Researchers often substitute this compound with ligands like methacrylacetophenone for improved efficiency .

Q. How can contradictory data on copolymer feasibility involving this compound be resolved?

claims copolymer studies are "not feasible," while reports successful synthesis of poly[(N,N-dimethylacrylamide)-co-(this compound)] for Pb(II) removal. This discrepancy arises from differing experimental conditions: uses zinc oxide nanoparticles to stabilize the copolymer structure, whereas earlier studies lacked stabilizing agents. Replicating the nanoparticle-assisted method is recommended for reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as hazardous under CLP regulations (6.1C, 6.3A, 9.3B) due to toxicity and environmental risks . Key protocols include:

  • Ventilation : Use fume hoods to avoid inhalation.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : In airtight containers away from oxidizers, at temperatures <25°C .

Methodological Guidelines

  • Synthesis Optimization : Use boric acid catalysis for transesterification to suppress side reactions .
  • Data Validation : Cross-reference NMR/IR spectra with CRC Handbook or NIST databases .
  • Contradiction Resolution : Replicate studies with stabilizing agents (e.g., nanoparticles) when copolymerization fails .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.